molecular formula C17H14O7 B1243163 5,7,2'-Trihydroxy-6,8-dimethoxyflavone CAS No. 159359-22-5

5,7,2'-Trihydroxy-6,8-dimethoxyflavone

Cat. No.: B1243163
CAS No.: 159359-22-5
M. Wt: 330.29 g/mol
InChI Key: JWOKGWICZPPYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,2′-trihydroxy-6,8-dimethoxyflavone (K36) is a high-affinity, naturally occurring flavonoid derivative isolated from the medicinal herb Scutellaria baicalensis Georgi.

Scientific Research Applications

Antibacterial Activity

5,7,2'-Trihydroxy-6,8-dimethoxyflavone, isolated from plants like Acanthospermum hispidum DC, has demonstrated antibacterial properties. This compound showed effectiveness against a range of bacteria including Salmonella typii, Staphylococcus aureus, and Klebsiella pneumoniae. Its minimum inhibition concentration (MIC) varied from 0.001 to 0.20, indicating its potential as a natural antibacterial agent (Edewor & Olajire, 2011).

GABAA Receptor Complex Affinity

This flavone, found in Scutellaria baicalensis Georgi, has been evaluated for its affinity to the benzodiazepine site of the GABAA receptor complex. The study suggests potential implications in neurological research, particularly in exploring interactions with the GABAA receptor (Wang et al., 2002).

Cytotoxic and Anti-HIV Activities

Research has indicated that certain flavones, including this compound, may exhibit cytotoxic activity against various cell lines and possess anti-HIV properties. These findings open avenues for further exploration in cancer and HIV treatment research (Kongkum et al., 2012).

Antioxidant and Enzyme Inhibitory Properties

This compound has been studied for its antioxidant properties and its effects on enzymes like human carbonic anhydrase and acetylcholinesterase. Such studies provide insights into its potential use in managing oxidative stress-related diseases and neurological disorders (Durmaz, 2019).

Allelopathic Effects

In agricultural research, flavones like this compound have been isolated from allelopathic rice and shown to inhibit the growth of weeds and fungal pathogens. This suggests its potential application in developing natural herbicides and fungicides (Kong et al., 2004).

Potential in Chemoprevention

Studies have identified compounds like tricin, similar to this compound, as potential agents for cancer chemoprevention. This highlights the importance of these flavones in medical research focused on preventing cancer development (Armijos et al., 2016).

Properties

CAS No.

159359-22-5

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)-6,8-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-5-3-4-6-9(8)18)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3

InChI Key

JWOKGWICZPPYPX-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O

Synonyms

5,7,2'-TH-DMF
5,7,2'-trihydroxy-6,8-dimethoxyflavone
K36 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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